Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS: 34711-92-7) is a pyridopyrimidine derivative with a fused bicyclic core. Key structural features include:
- 8-Phenyl group: Enhances lipophilicity and π-π stacking interactions.
- Ethyl ester at position 6: Modulates solubility and metabolic stability. The compound is synthesized via Hantzsch-type reactions, typically involving reflux of precursors like 6-aminouracil derivatives with ethyl esters in ethanol . Physical properties include a molecular weight of 265.29 g/mol and storage recommendations at 2–8°C .
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-5-oxo-8-phenylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15N3O3S/c1-3-23-16(22)13-10-20(11-7-5-4-6-8-11)15-12(14(13)21)9-18-17(19-15)24-2/h4-10H,3H2,1-2H3 |
InChI Key |
BKTVSZLAXVMRTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=NC=C2C1=O)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with ethyl acetoacetate under basic conditions, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or sodium ethoxide (NaOEt) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: NaBH4, LiAlH4
Hydrolysis agents: HCl, NaOH
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Pharmacology: It is evaluated for its potential therapeutic effects in treating neurodegenerative diseases and inflammatory conditions.
Industry: The compound is used as an intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress, leading to decreased apoptosis and inflammation . The compound’s neuroprotective effects are attributed to its ability to modulate the expression of key proteins involved in cell survival and stress response .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position substituent significantly impacts physicochemical and biological properties:
- Key Observations: Methylthio vs. Amino-substituted analogs (e.g., 7a) exhibit higher melting points (289–291°C) due to strong intermolecular hydrogen bonding .
Variations in the 8-Position Substituent
The 8-position substituent influences steric bulk and aromatic interactions:
Core Heterocycle Modifications
Comparisons with fused heterocycles reveal structural diversity:
- Key Observations: Pyrido[2,3-d] vs. Thiazolo-pyrimidines: Sulfur in the thiazole ring introduces additional hydrogen-bonding motifs (C–H···O) and influences pharmacological activity .
Implications for Drug Design
- Bioactivity : Methylthio and phenyl groups may enhance kinase inhibition or antimicrobial activity, as seen in pyrimidine derivatives .
- Solubility vs. Permeability : Ethyl esters balance solubility (e.g., 10 mM in DMSO for the target compound ) and bioavailability.
- Toxicity: Limited data exist, but Safety Data Sheets (SDS) for analogs recommend precautions for laboratory handling .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidine precursors with aldehydes or ketones under acidic reflux conditions. For example, a related pyrido[2,3-d]pyrimidine derivative was synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. The product was recrystallized from ethyl acetate with a 78% yield . Alternative methods, such as Hantzsch-type cyclization, may employ nitroarenes and formic acid derivatives under palladium catalysis, emphasizing the role of catalyst selection in optimizing regioselectivity .
Q. How is the structural conformation of the pyrido[2,3-d]pyrimidine core validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. For instance, SC-XRD data from a structurally analogous compound revealed a puckered pyrimidine ring with a flattened boat conformation, where the chiral C5 atom deviates by 0.224 Å from the mean plane of the adjacent atoms (N2/C9/N1/C6/C7). Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) further illustrate non-planar interactions critical for molecular packing .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O) and thioether (C-S) stretches. Mass spectrometry (MS) provides molecular weight validation .
Advanced Research Questions
Q. How does the electronic structure of the pyrido[2,3-d]pyrimidine ring influence its coordination chemistry?
The nitrogen-rich heterocycle can act as a polydentate ligand. In a nickel(II) complex ( ), the pyrido[2,3-d]pyrimidine carboxylate coordinates via the carbonyl oxygen and pyrimidine nitrogen, forming a distorted octahedral geometry. Bond lengths (e.g., Ni–O: ~2.05 Å, Ni–N: ~2.10 Å) and angles (e.g., O–Ni–O: ~90°) were determined via SC-XRD, highlighting ligand flexibility in metal-binding applications .
Q. What strategies resolve contradictions in biological activity data for pyrido[2,3-d]pyrimidine derivatives?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in cancer cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or substituent effects. For example, allyl-substituted analogs () showed enhanced antiproliferative activity compared to ethyl esters, likely due to improved membrane permeability. Dose-response curves and molecular docking simulations (e.g., targeting kinase ATP-binding pockets) are critical for mechanistic validation .
Q. How can reaction intermediates be trapped to elucidate the mechanism of pyrido[2,3-d]pyrimidine formation?
Time-resolved ¹H NMR or in-situ IR spectroscopy can monitor intermediate species. In a Hantzsch synthesis (), the nitroarene intermediate was isolated under reduced temperature (0–5°C) and characterized via MS and IR. Computational studies (DFT) further supported a stepwise mechanism involving imine formation followed by cyclization .
Q. What computational methods predict the compound’s stability under varying pH conditions?
Density Functional Theory (DFT) calculations assess protonation states and hydrolytic susceptibility. For instance, the ester group’s hydrolysis at alkaline pH (≥10) can be modeled using solvation-free energy calculations (e.g., COSMO-RS). Experimental validation via HPLC tracking of degradation products at pH 7.4 (physiological) and pH 10 is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
